5-Amino-1,6-dihydro-6-thioxo-3-pyridinecarboxylic acid
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Overview
Description
5-Amino-1,6-dihydro-6-thioxo-3-pyridinecarboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family This compound is characterized by the presence of an amino group, a thioxo group, and a carboxylic acid group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,6-dihydro-6-thioxo-3-pyridinecarboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,6-dihydro-6-thioxo-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thioxo group or the pyridine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with modified functional groups.
Scientific Research Applications
5-Amino-1,6-dihydro-6-thioxo-3-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1,6-dihydro-6-thioxo-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The amino and thioxo groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
5-Amino-1,6-dihydro-6-thioxo-3-pyridinecarboxylic acid is unique due to the presence of both amino and thioxo groups, which confer distinct chemical reactivity and potential biological activity compared to other pyridinecarboxylic acids.
Properties
CAS No. |
935687-88-0 |
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Molecular Formula |
C6H6N2O2S |
Molecular Weight |
170.19 g/mol |
IUPAC Name |
5-amino-6-sulfanylidene-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H6N2O2S/c7-4-1-3(6(9)10)2-8-5(4)11/h1-2H,7H2,(H,8,11)(H,9,10) |
InChI Key |
POPWWDPUEFHCLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=S)NC=C1C(=O)O)N |
Origin of Product |
United States |
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